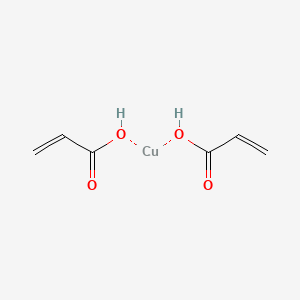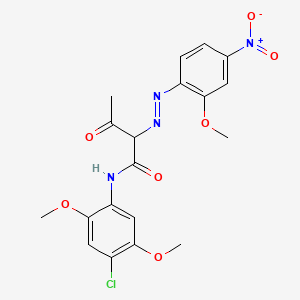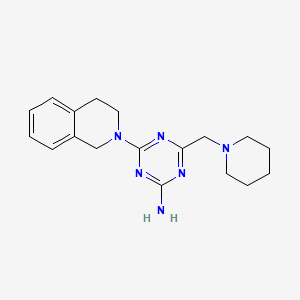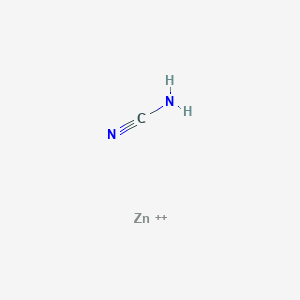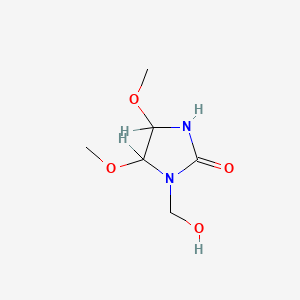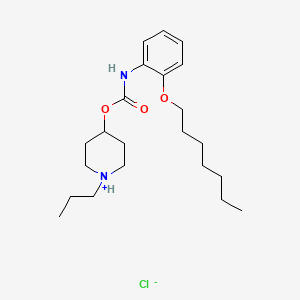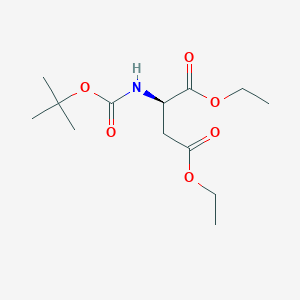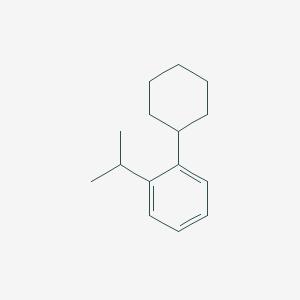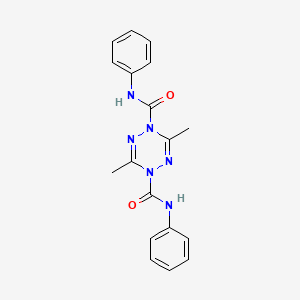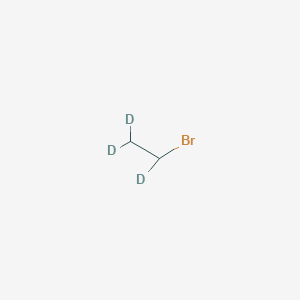
Bromoethane-1,2,2-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoethane-1,2,2-D3, also known as ethyl bromide-1,2,2-D3, is a deuterated form of bromoethane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C2H2BrD3, and it is commonly used in various scientific research applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
Bromoethane-1,2,2-D3 can be synthesized through the reaction of ethane-1,2-D2 with deuterium bromide under ultraviolet light . This method ensures the incorporation of deuterium atoms into the ethane molecule, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterium bromide and ethane-1,2-D2 as starting materials is crucial for the production process .
化学反応の分析
Types of Reactions
Bromoethane-1,2,2-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Elimination Reactions: In these reactions, the bromine atom is eliminated along with a hydrogen atom, resulting in the formation of an alkene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aqueous potassium hydroxide (KOH) or sodium cyanide (NaCN) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to facilitate the elimination process.
Major Products Formed
Nucleophilic Substitution: The major products include alcohols and nitriles, depending on the nucleophile used.
Elimination Reactions: The primary product is an alkene, such as ethene.
科学的研究の応用
Bromoethane-1,2,2-D3 is widely used in scientific research due to its unique properties. Some of its applications include:
作用機序
The mechanism of action of Bromoethane-1,2,2-D3 primarily involves nucleophilic substitution reactions. The deuterium atoms in the compound do not significantly alter the reaction mechanism but can affect the reaction rate due to the isotope effect. The molecular targets and pathways involved in these reactions are similar to those of non-deuterated bromoethane .
類似化合物との比較
Similar Compounds
Bromoethane: The non-deuterated form of Bromoethane-1,2,2-D3, with the molecular formula C2H5Br.
Bromomethane: A related compound with the molecular formula CH3Br.
2-Bromopropane: Another similar compound with the molecular formula C3H7Br.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The isotope effect can be used to study reaction mechanisms and pathways more accurately. Additionally, deuterated compounds often exhibit improved stability and reduced metabolic degradation, making them valuable in drug development .
特性
分子式 |
C2H5Br |
|---|---|
分子量 |
111.98 g/mol |
IUPAC名 |
1-bromo-1,2,2-trideuterioethane |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D |
InChIキー |
RDHPKYGYEGBMSE-FUDHJZNOSA-N |
異性体SMILES |
[2H]C([2H])C([2H])Br |
正規SMILES |
CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



